Cas no 1856984-52-5 (1-(5-Fluoro-2-nitrophenyl)cyclopentan-1-amine)

1-(5-Fluoro-2-nitrophenyl)cyclopentan-1-amine is a fluorinated nitrophenyl-substituted cyclopentylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the electron-withdrawing nitro and fluoro groups, enhance reactivity and selectivity in synthetic pathways, making it a valuable intermediate for the development of bioactive compounds. The cyclopentylamine moiety contributes to conformational rigidity, which can influence binding affinity in target interactions. This compound is particularly useful in medicinal chemistry for the synthesis of novel drug candidates, owing to its ability to serve as a scaffold for further functionalization. High purity and well-defined chemical properties ensure reproducibility in research applications.
1-(5-Fluoro-2-nitrophenyl)cyclopentan-1-amine structure
1856984-52-5 structure
Product Name:1-(5-Fluoro-2-nitrophenyl)cyclopentan-1-amine
CAS No:1856984-52-5
MF:C11H13FN2O2
MW:224.231526136398
CID:5830754
PubChem ID:165847984
Update Time:2025-05-24

1-(5-Fluoro-2-nitrophenyl)cyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-fluoro-2-nitrophenyl)cyclopentan-1-amine
    • EN300-1846695
    • 1856984-52-5
    • 1-(5-Fluoro-2-nitrophenyl)cyclopentan-1-amine
    • Inchi: 1S/C11H13FN2O2/c12-8-3-4-10(14(15)16)9(7-8)11(13)5-1-2-6-11/h3-4,7H,1-2,5-6,13H2
    • InChI Key: JXCLNDTWLYCVLD-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)C1(CCCC1)N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 224.09610582g/mol
  • Monoisotopic Mass: 224.09610582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 71.8Ų

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Additional information on 1-(5-Fluoro-2-nitrophenyl)cyclopentan-1-amine

Introduction to 1-(5-Fluoro-2-nitrophenyl)cyclopentan-1-amine (CAS No. 1856984-52-5)

1-(5-Fluoro-2-nitrophenyl)cyclopentan-1-amine, identified by the CAS registry number CAS No. 1856984-52-5, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a cyclopentane ring with a substituted phenyl group and an amine functional group. The presence of the fluoro and nitro substituents on the phenyl ring introduces distinct electronic and steric properties, making this compound a valuable substrate for further chemical modifications and studies.

The synthesis of 1-(5-fluoro-2-nitrophenyl)cyclopentanamine involves a series of well-established organic reactions, including nucleophilic aromatic substitution and cycloaddition processes. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, thereby enhancing its accessibility for research and industrial applications. The compound's stability under various reaction conditions has been extensively studied, revealing its suitability for use in demanding chemical transformations.

In terms of chemical properties, 1-(5-fluoro-2-nitrophenyl)cyclopentanamine exhibits a high degree of reactivity due to the electron-withdrawing effects of the nitro group and the electron-donating nature of the amine group. These opposing effects create a dynamic electronic environment that can be exploited in the design of novel materials and drug candidates. For instance, recent studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting complex biological systems such as enzyme inhibitors or receptor modulators.

The application of CAS No. 1856984-52-5 in drug discovery has gained considerable attention due to its ability to serve as a versatile building block. Researchers have utilized this compound to develop analogs with enhanced pharmacokinetic profiles, including improved bioavailability and reduced toxicity. Moreover, its structural flexibility allows for the incorporation of additional functional groups, enabling the creation of highly specific ligands for therapeutic targets.

Recent breakthroughs in computational chemistry have further elucidated the molecular interactions of 1-(5-fluoro-2-nitrophenyl)cyclopentanamine. Advanced molecular modeling techniques have provided insights into its binding affinities with various biomolecules, paving the way for its use in rational drug design. Additionally, green chemistry approaches have been applied to optimize its synthesis pathways, reducing environmental impact while maintaining product quality.

In conclusion, 1-(5-fluoro-2-nitrophenyl)cyclopentanamine (CAS No. 1856984-52-5) stands as a pivotal compound in modern organic chemistry and pharmacology. Its unique structure, coupled with cutting-edge synthetic methodologies and applications in drug discovery, positions it as a key player in advancing scientific research and industrial innovation.

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